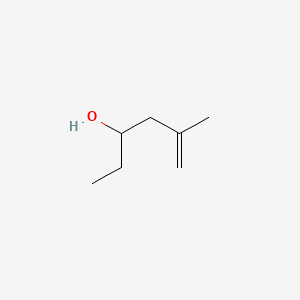
5-Methyl-5-hexen-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5-hexen-3-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor. This compound is a member of the alcohol family and contains both an alkene and an alcohol functional group, making it a versatile molecule in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
5-Methyl-5-hexen-3-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 5-methyl-5-hexen-2-ol. This reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 5-methyl-5-hexen-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .
化学反应分析
Types of Reactions
5-Methyl-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-5-hexen-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 5-methyl-5-hexen-3-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Various nucleophiles like halides, amines, etc.
Major Products Formed
Oxidation: 5-Methyl-5-hexen-3-one
Reduction: 5-Methyl-5-hexen-3-amine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
5-Methyl-5-hexen-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 5-Methyl-5-hexen-3-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The alkene group can undergo addition reactions, potentially modifying biological pathways .
相似化合物的比较
Similar Compounds
- 5-Hexen-3-ol
- 3-Methyl-5-hexen-3-ol
- 5-Methyl-5-hexen-3-yn-2-ol
Uniqueness
5-Methyl-5-hexen-3-ol is unique due to its specific combination of an alkene and an alcohol functional group, which provides distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
生物活性
5-Methyl-5-hexen-3-ol, also known as 3-methylhex-5-en-3-ol, is a branched-chain alcohol with a double bond that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to participate in various chemical reactions and biological interactions. This article explores the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄O, and it features a tertiary alcohol functional group along with a double bond. Its physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 138°C - 139°C |
| Refractive Index | 1.4355 - 1.4395 at 20°C |
| State | Colorless liquid |
These properties contribute to its volatility and reactivity, making it suitable for various applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In one study, moderate antibacterial activity was observed against these strains, suggesting that the compound could be developed into a natural preservative or therapeutic agent for infections caused by these bacteria. Further research is needed to establish its efficacy against a broader spectrum of microorganisms and to elucidate its mechanism of action.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. As a tertiary alcohol, it can act as a nucleophile in substitution reactions and participate in redox reactions due to its hydroxyl group. The presence of the double bond allows it to engage in addition reactions, enhancing its versatility in organic synthesis and biological interactions .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antimicrobial Properties : A study reported that this compound exhibited significant antibacterial activity against specific strains, indicating potential use in medical formulations aimed at treating bacterial infections.
- Flavor Compound : It has been recognized for its role as a flavoring agent in food products, contributing to the aroma profile of various beverages like green tea .
- Plant Communication : Research has shown that volatile organic compounds like this compound can mediate plant responses and attract beneficial insects when emitted from infested plants .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 3-Methylhex-5-en-3-ol | Tertiary alcohol | Antimicrobial properties |
| 4-Methylhex-1-en-3-ol | Tertiary alcohol | Limited studies on antimicrobial activity |
| 2-Ethylpent-4-en-3-ol | Tertiary alcohol | Antifungal properties reported |
This comparison highlights the distinct biological activities attributed to the structural characteristics of each compound.
属性
CAS 编号 |
67760-89-8 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC 名称 |
5-methylhex-5-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h7-8H,2,4-5H2,1,3H3 |
InChI 键 |
LZJQEGCYVOMQID-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(=C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















